molecular formula C16H12Cl3NO3 B14807763 (4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate

(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate

Cat. No.: B14807763
M. Wt: 372.6 g/mol
InChI Key: IOWDNVYSULZDQD-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and a methoxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate typically involves the reaction of 4-chlorophenyl acetic acid with 2,6-dichlorobenzaldehyde in the presence of a base to form the corresponding methoxyimino derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chlorinated phenyl groups can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield chlorinated phenyl oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The methoxyimino group may play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate is unique due to its specific combination of chlorinated phenyl groups and a methoxyimino functional group This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds

Properties

Molecular Formula

C16H12Cl3NO3

Molecular Weight

372.6 g/mol

IUPAC Name

(4-chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate

InChI

InChI=1S/C16H12Cl3NO3/c17-11-4-6-12(7-5-11)23-16(21)8-9-20-22-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2

InChI Key

IOWDNVYSULZDQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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